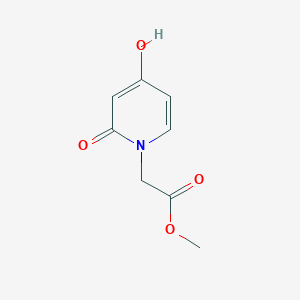
4-Hydroxy-2-oxo-1(2h)-pyridineacetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester is a chemical compound that belongs to the class of 4-hydroxy-2-quinolones. These compounds are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development . The compound’s structure includes a pyridine ring with a hydroxy group at the 4-position, an oxo group at the 2-position, and a methyl ester group attached to the acetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester can be achieved through various methods. One common approach involves the acylation of anthranilic acids esters using ethoxymalonyl chloride, followed by Dieckmann cyclization . Another method utilizes monoethyl malonate as an acylating agent in the presence of N,N’-dicyclohexylcarbodiimide, which provides high yields and purity for the final products .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity, making the process economically viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as amines or alkoxides.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl, amino, or alkoxy groups, which can further enhance the compound’s biological activity .
Applications De Recherche Scientifique
4-Hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and oxo groups play a crucial role in its biological activity by forming hydrogen bonds with target proteins, thereby modulating their function. This interaction can lead to the inhibition of enzymes or receptors involved in disease pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates: These compounds share a similar core structure and exhibit comparable biological activities.
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid: This compound has similar anti-inflammatory properties and is used in similar research applications.
Uniqueness: 4-Hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C8H9NO4 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
methyl 2-(4-hydroxy-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C8H9NO4/c1-13-8(12)5-9-3-2-6(10)4-7(9)11/h2-4,10H,5H2,1H3 |
Clé InChI |
WSTKSHGXAROCIO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C=CC(=CC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















